An In-depth Technical Guide to Fmoc-Orn(Dnp)-OH: A Versatile Building Block for Peptide Science
An In-depth Technical Guide to Fmoc-Orn(Dnp)-OH: A Versatile Building Block for Peptide Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and drug discovery, the strategic use of orthogonally protected amino acids is fundamental to the synthesis of complex and novel peptide architectures. Among these specialized building blocks, Nα-(9-Fluorenylmethoxycarbonyl)-Nδ-(2,4-dinitrophenyl)-L-ornithine, or Fmoc-Orn(Dnp)-OH, emerges as a uniquely versatile reagent. Its utility extends from the construction of peptides with post-translational modifications to the design of sophisticated molecular probes. The incorporation of the 2,4-dinitrophenyl (Dnp) group on the side chain of ornithine offers a distinct advantage: it can be selectively removed under mild thiolytic conditions, a process orthogonal to the acid-labile deprotection of many other side-chain protecting groups and the base-labile cleavage of the Nα-Fmoc group. This orthogonality is the cornerstone of its application in complex synthetic strategies. Furthermore, the Dnp group's inherent fluorescence quenching properties make Fmoc-Orn(Dnp)-OH an invaluable tool in the development of Förster Resonance Energy Transfer (FRET) peptide substrates for studying enzymatic activity. This guide provides a comprehensive technical overview of the chemical structure, properties, synthesis, and applications of Fmoc-Orn(Dnp)-OH, tailored for the discerning researcher in the field.
Chemical Structure and Physicochemical Properties
Fmoc-Orn(Dnp)-OH is a derivative of the non-proteinogenic amino acid L-ornithine. Its structure is characterized by three key functional moieties: the α-amino group protected by the base-labile Fmoc group, the α-carboxylic acid available for peptide bond formation, and the δ-amino group of the side chain protected by the dinitrophenyl (Dnp) group.
Chemical structure of Fmoc-Orn(Dnp)-OH.
A summary of the key physicochemical properties of Fmoc-Orn(Dnp)-OH is provided in the table below.
| Property | Value | Source |
| CAS Number | 252049-04-0 | [1] |
| Molecular Formula | C₂₆H₂₄N₄O₈ | [1] |
| Molecular Weight | 520.49 g/mol | [1] |
| Appearance | Typically a yellow to orange solid | General knowledge |
| Solubility | Generally soluble in polar aprotic solvents such as DMF and NMP. | [2] |
Synthesis of Fmoc-Orn(Dnp)-OH: A Representative Protocol
The synthesis of Fmoc-Orn(Dnp)-OH is typically achieved through a two-step process starting from L-ornithine. The first step involves the selective protection of the δ-amino group with the Dnp group, followed by the protection of the α-amino group with the Fmoc group.
Step 1: Synthesis of Nδ-(2,4-dinitrophenyl)-L-ornithine
This step involves the reaction of L-ornithine with 1-fluoro-2,4-dinitrobenzene (Sanger's reagent) under basic conditions. The higher nucleophilicity of the δ-amino group compared to the α-amino group allows for a degree of selective protection.
Experimental Protocol:
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Dissolve L-ornithine monohydrochloride in a suitable aqueous buffer (e.g., sodium bicarbonate solution) to deprotonate the amino groups.
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In a separate flask, dissolve 1-fluoro-2,4-dinitrobenzene in a water-miscible organic solvent like acetone or ethanol.
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Slowly add the solution of 1-fluoro-2,4-dinitrobenzene to the L-ornithine solution with vigorous stirring at room temperature.
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Maintain the pH of the reaction mixture in the basic range (pH 8-9) by the addition of a base such as sodium bicarbonate.
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Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
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Upon completion, acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
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Collect the crude Nδ-(2,4-dinitrophenyl)-L-ornithine by filtration, wash with cold water, and dry under vacuum.
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Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Nα-Fmoc Protection of Nδ-(2,4-dinitrophenyl)-L-ornithine
The second step involves the protection of the α-amino group of the previously synthesized intermediate with the Fmoc group using an Fmoc-donating reagent.
Experimental Protocol:
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Suspend Nδ-(2,4-dinitrophenyl)-L-ornithine in a mixture of a suitable organic solvent (e.g., dioxane or acetone) and an aqueous sodium carbonate or sodium bicarbonate solution.
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Cool the mixture in an ice bath.
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Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the same organic solvent dropwise to the stirred suspension.
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Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC.
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Once the reaction is complete, dilute the mixture with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexane) to remove excess Fmoc reagent and byproducts.
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Acidify the aqueous layer with a dilute acid (e.g., HCl) to precipitate the Fmoc-Orn(Dnp)-OH.
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Collect the product by filtration, wash thoroughly with water, and dry under vacuum.
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Further purification can be achieved by recrystallization or flash chromatography if necessary.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Orn(Dnp)-OH is a valuable building block in Fmoc-based SPPS, allowing for the introduction of an ornithine residue with a side chain that can be selectively deprotected on-resin.
Workflow for the use of Fmoc-Orn(Dnp)-OH in SPPS.
On-Resin Cleavage of the Dnp Protecting Group
The key to the utility of Fmoc-Orn(Dnp)-OH lies in the selective removal of the Dnp group while the peptide remains attached to the solid support and other protecting groups are intact. This is achieved through thiolysis, typically using a thiol reagent in the presence of a base.
Experimental Protocol for On-Resin Dnp Deprotection:
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Swell the peptide-resin containing the Orn(Dnp) residue in DMF.
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Prepare a deprotection solution consisting of a thiol reagent and a base in DMF. A common and effective combination is thiophenol (e.g., 1 M) and a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (e.g., 0.5 M) in DMF.
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Treat the resin with the deprotection solution. The reaction is typically carried out at room temperature with gentle agitation.
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The reaction time can vary from 1 to several hours. The progress of the deprotection can be monitored by cleaving a small amount of the resin and analyzing the peptide by mass spectrometry. The disappearance of the mass corresponding to the Dnp-protected peptide and the appearance of the mass of the deprotected peptide indicates the completion of the reaction.
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Once the reaction is complete, thoroughly wash the resin with DMF to remove the thiol, base, and the cleaved Dnp-thiol adduct.
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The resin-bound peptide with a free δ-amino group on the ornithine side chain is now ready for subsequent modification.
Application in FRET-Based Enzyme Assays
The 2,4-dinitrophenyl group is a well-known quencher for a variety of fluorophores. This property makes Fmoc-Orn(Dnp)-OH an excellent building block for the synthesis of internally quenched fluorescent peptide substrates for studying protease activity. In a typical design, a fluorophore is attached to one part of the peptide substrate, and the Dnp group (introduced via Fmoc-Orn(Dnp)-OH) is positioned at another. In the intact peptide, the close proximity of the fluorophore and the Dnp quencher results in efficient FRET, leading to low fluorescence emission. Upon enzymatic cleavage of the peptide substrate, the fluorophore and the quencher are separated, leading to a significant increase in fluorescence intensity.
Mechanism of a FRET-based assay using a Dnp-quenched peptide.
The choice of the fluorophore to be paired with the Dnp quencher is critical and depends on the spectral overlap between the emission of the fluorophore and the absorbance of the Dnp group. The Dnp group has a broad absorbance in the UV-Vis region, making it a suitable quencher for a range of fluorophores, including tryptophan and coumarin derivatives.[3]
Analytical Characterization
The purity and identity of Fmoc-Orn(Dnp)-OH are crucial for its successful application in peptide synthesis. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques used for its characterization.
HPLC Analysis:
A typical reversed-phase HPLC method for the analysis of Fmoc-amino acids can be employed to assess the purity of Fmoc-Orn(Dnp)-OH.
General HPLC Protocol:
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Column: C18, e.g., 4.6 x 150 mm, 5 µm
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Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
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Mobile Phase B: 0.1% TFA in acetonitrile
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Gradient: A linear gradient from a low to a high percentage of mobile phase B over a defined period (e.g., 5% to 95% B over 20 minutes).
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Flow Rate: 1.0 mL/min
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Detection: UV absorbance at a wavelength where the Fmoc and Dnp groups absorb, typically around 265 nm and 360 nm.
NMR Spectroscopy:
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-Orn(Dnp)-OH. The expected chemical shifts for the protons of the Fmoc group are typically observed in the aromatic region (around 7.3-7.8 ppm), while the protons of the ornithine backbone and side chain appear in the aliphatic region. The protons of the dinitrophenyl group will also be present in the aromatic region, typically at more downfield shifts due to the electron-withdrawing nitro groups.
Conclusion
Fmoc-Orn(Dnp)-OH stands as a testament to the power of strategic protecting group chemistry in advancing peptide science. Its unique combination of an Fmoc-protected α-amino group and a Dnp-protected δ-amino group provides an orthogonal handle for selective on-resin side-chain modification. This feature, coupled with the inherent fluorescence quenching ability of the Dnp group, makes it a highly valuable tool for the synthesis of complex peptides, peptidomimetics, and internally quenched fluorescent substrates. For researchers and drug development professionals, a thorough understanding of the properties and protocols associated with Fmoc-Orn(Dnp)-OH is essential for harnessing its full potential in the creation of novel and impactful peptide-based molecules.
References
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Angene Chemical. Fmoc-Orn(Dnp)-OH. Available from: [Link]
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Aapptec. Solvents for Solid Phase Peptide Synthesis. Available from: [Link]
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Hutanu, D., et al. (2013). Quenching of Tryptophan Fluorescence in the Presence of 2,4-DNP, 2,6-DNP, 2,4-DNA and DNOC and Their Mechanism of Toxicity. Molecules, 18(2), 2266-2283. Available from: [Link]
